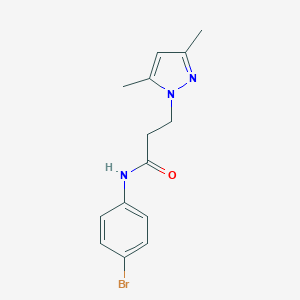

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(4-Bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-bromophenyl group at the nitrogen atom and a 3,5-dimethylpyrazole moiety at the terminal carbon. Its molecular formula is C₁₄H₁₅BrN₃O, with an average molecular mass of approximately 337.20 g/mol.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O/c1-10-9-11(2)18(17-10)8-7-14(19)16-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILCJZCNJNACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula : C14H15BrN4O

- Molecular Weight : 335.2 g/mol

- CAS Number : 1158450-00-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has been tested against several bacterial strains, demonstrating notable activity.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Pseudomonas aeruginosa | 0.050 mg/mL |

The compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Its ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study: Apoptotic Mechanism

In a study assessing the compound's effect on human cancer cell lines, it was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The following table summarizes the findings:

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 10 | Caspase activation | |

| MCF7 (Breast Cancer) | 12 | DNA fragmentation | |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

These results suggest that this compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Table 3: Anti-inflammatory Activity Data

The inhibition of these cytokines indicates that this compound could be beneficial in treating inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is , with a molecular weight of approximately 375.23 g/mol. The compound exhibits a complex structure characterized by the presence of a bromophenyl group and a pyrazole moiety, which contribute to its pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyrazole rings have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of halogenated phenyl groups has been linked to enhanced bactericidal effects, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Properties

Compounds with pyrazole structures are often investigated for their anti-inflammatory potential. Research indicates that such derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific mechanism often involves the modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Synthesis and Biological Evaluation

A notable case study involved the synthesis of this compound analogs, which were evaluated for their antimicrobial efficacy. The synthesized compounds were tested against a range of Gram-positive and Gram-negative bacteria. Results demonstrated that certain modifications to the pyrazole structure significantly enhanced antimicrobial activity compared to standard antibiotics like vancomycin .

| Compound | Activity Against MRSA | Activity Against E. coli |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| This compound | TBD | TBD |

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively interact with enzymes involved in bacterial resistance mechanisms, providing insights into its potential as a lead compound for further development in antibiotic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Positioning and Electronic Effects: The target compound’s bromine is located on the phenyl group, whereas in Compound 3 , bromine is part of the pyrazole ring. Compound 18 replaces bromophenyl with a sulfonamide-phenyl group, introducing polar NH groups that improve aqueous solubility but reduce membrane permeability compared to the target compound.

Backbone Modifications: Compound 5 incorporates a dihydropyrimidinone ring instead of pyrazole, enabling additional hydrogen-bonding interactions (O–H⋯N) that stabilize crystal packing . Compound 6 features a pyridazinyl-piperidinyl extension, increasing molecular weight and complexity, which may enhance selectivity for certain enzyme pockets.

Synthetic Routes :

- The target compound’s pyrazole moiety is synthesized via cyclization of hydrazides with diketones (e.g., 2,4-pentanedione), a method shared with Compound 18 . In contrast, Compound 19 uses 2,5-hexanedione to form a pyrrole ring, demonstrating how diketone choice dictates heterocycle formation.

Spectroscopic Distinctions :

- Compound 19 shows distinct ¹³C-NMR signals for pyrrole CH₃ (10.91 ppm) and aromatic carbons (102–126 ppm), whereas pyrazole-containing analogs like the target compound exhibit resonances near 20–25 ppm for methyl groups .

Q & A

Basic: What synthetic methodologies are reported for preparing N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide?

Answer:

The compound can be synthesized via microwave-assisted multicomponent reactions involving intermediates like 4-bromophenyl-substituted precursors and pyrazole derivatives. For example, similar pyrazolylamide ligands (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) were prepared by reacting substituted pyrazoles with acrylamide or chloroacetamide through Michael addition , followed by purification via slow evaporation from ethanol for crystallization . Microwave irradiation (e.g., 373 K, 250 W) enhances reaction efficiency and selectivity, reducing side products .

Basic: How is the crystal structure of this compound characterized, and what software is recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Crystal system : Triclinic, space group P1 (e.g., a = 7.147 Å, b = 12.501 Å, c = 13.094 Å, α = 118.5°, β = 99.05°, γ = 93.07°) .

- Hydrogen bonding : N–H···O and O–H···N interactions stabilize the lattice, with π-π stacking (3.776 Å) between pyrazole and bromophenyl rings .

Use SHELXL for refinement, particularly for handling disorder (e.g., split atoms with occupancy ratios like 0.522:0.478) and constraining hydrogen atoms geometrically (Uiso(H) = 1.2–1.5×Ueq(parent)) .

Advanced: How do researchers resolve crystallographic disorder in this compound’s X-ray data?

Answer:

Disorder in atoms (e.g., C21 and associated hydrogens) is modeled using split positions with refined occupancy factors. For example:

- Discrete disorder : Assign partial occupancies to overlapping atomic positions (e.g., 0.522 and 0.478) .

- Constraints : Apply SAME and EADP commands in SHELXL to maintain chemically reasonable geometries and thermal parameters .

- Validation : Cross-check residual density maps (e.g., R1 = 0.062, wR2 = 0.162) to ensure no unmodeled electron density remains .

Advanced: How can torsion angles and dihedral angles inform conformational analysis?

Answer:

Torsion angles (e.g., C4–N1–C1–O1 = 119.3°, C4–N1–C1–C2 = 125.8°) reveal steric strain or electronic effects influencing molecular conformation . Dihedral angles between aromatic rings (e.g., 80.87° between pyrazole and bromophenyl rings) indicate non-coplanar stacking , which may affect intermolecular interactions (e.g., π-π, halogen bonding) . Use Mercury or Olex2 to visualize and quantify these angles .

Advanced: How should researchers address contradictions in hydrogen-bonding data across similar compounds?

Answer:

Compare bond lengths and angles with structurally analogous compounds (e.g., pyrazolylamide derivatives in ). For example:

- N–H···O bonds : Validate against published norms (e.g., 1.8–2.2 Å for N···O distances).

- Thermal motion : High displacement parameters (B factors) may indicate dynamic disorder, requiring TLS refinement in SHELXL .

- Statistical tools : Use PLATON’s ADDSYM to check for missed symmetry that could distort hydrogen-bond networks .

Advanced: What strategies are used for molecular docking studies targeting pyrazole-based compounds?

Answer:

Ligand preparation : Optimize geometry with Gaussian (B3LYP/6-31G*) to ensure correct tautomeric states .

Active site selection : Prioritize residues with bromine-compatible pockets (e.g., halogen-bond acceptors like carbonyl groups) .

Scoring functions : Use AutoDock Vina’s hybrid scoring (e.g., MM/GBSA) to account for halogen-bonding contributions .

Validation : Compare docking poses with SCXRD-derived conformations to assess reliability .

Advanced: How to analyze discrepancies in melting points reported across studies?

Answer:

Melting point variations (e.g., 551–553 K in vs. other pyrazoles) may arise from:

- Polymorphism : Use DSC/TGA to identify polymorphic transitions.

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) .

- Crystallinity : Compare PXRD patterns with SCXRD-predicted spectra .

Advanced: What experimental design considerations are critical for reproducibility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.